molecular formula C14H15N3O2 B13994875 Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate CAS No. 930272-57-4

Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate

Cat. No.: B13994875
CAS No.: 930272-57-4
M. Wt: 257.29 g/mol
InChI Key: QZGGXPCJIBSPDA-UHFFFAOYSA-N
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Description

Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate is an organic compound with the molecular formula C₁₄H₁₅N₃O₂ and a molecular mass of 257.29 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves multiple steps. One common method includes the reaction of a compound of Formula (2) with 2-aminopyridine in the presence of an inert solvent and an optional acid catalyst to form a compound of Formula (4). This intermediate is then reacted with an alcohol (R₂OH) in the presence of an inert solvent to form a compound of Formula (5). Finally, the compound of Formula (5) is reduced using a borohydride reducing agent in the presence of an inert solvent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate involves its interaction with specific molecular targets, such as protein kinase C (PKC). By inhibiting PKC, the compound can modulate various cellular pathways and processes, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Phenylmethyl N-[(5-methyl-2-pyrimidinyl)methyl]carbamate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

930272-57-4

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl N-[(5-methylpyrimidin-2-yl)methyl]carbamate

InChI

InChI=1S/C14H15N3O2/c1-11-7-15-13(16-8-11)9-17-14(18)19-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

QZGGXPCJIBSPDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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